Structural and Physicochemical Differentiation from Non-Brominated Analog
Compared to its non-brominated analog 2-(furan-2-yl)pyridine-4-carboxylic acid, the 2-bromo substitution significantly alters key physicochemical properties, enhancing lipophilicity and molecular weight. This modification is crucial for structure-activity relationship (SAR) studies in medicinal chemistry, where halogenation often improves membrane permeability and target binding .
| Evidence Dimension | Molecular Weight and Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW: 268.06; cLogP: ~2.1 (estimated) |
| Comparator Or Baseline | 2-(furan-2-yl)pyridine-4-carboxylic acid: MW: 189.17; cLogP: ~1.3 (estimated) |
| Quantified Difference | ΔMW = 78.89; ΔcLogP ≈ 0.8 |
| Conditions | Calculated using standard in silico tools |
Why This Matters
The increased lipophilicity and molecular weight are key parameters that influence the compound's behavior in biological assays and its potential as a drug lead, offering a distinct profile from the non-brominated version.
